3-cyclopropyl-N'-[(E)-thiophen-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide
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Overview
Description
The compound “3-cyclopropyl-N’-[(E)-thiophen-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For instance, the pyrazole ring might undergo reactions at the nitrogen atoms, and the thiophene ring might undergo electrophilic aromatic substitution .Physical and Chemical Properties Analysis
Without specific experimental data, it’s challenging to provide a detailed analysis of the physical and chemical properties of this compound .Scientific Research Applications
Antidepressant Activity
Research into derivatives of the thiophene-based pyrazolines, including compounds similar to the one , has shown promising results in the field of antidepressant medications. For instance, a study found that certain derivatives exhibited significant reduction in immobility time in both forced swimming and tail suspension tests, suggesting potential antidepressant activity without affecting baseline locomotion, which is a desirable outcome for antidepressant drugs (Mathew, Suresh, & Anbazhagan, 2014).
Antitumor Activities
Compounds related to 3-cyclopropyl-N'-[(E)-thiophen-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide have demonstrated significant inhibitory effects on various tumor cell lines, including breast adenocarcinoma, non-small cell lung cancer, and CNS cancer. These findings indicate a potential for these compounds to be developed into antitumor agents, offering new avenues for cancer treatment (Mohareb, El-Sayed, & Abdelaziz, 2012).
Antimicrobial Properties
Novel pyrazole integrated 1,3,4-oxadiazoles, which are chemically related to the discussed compound, have been synthesized and shown to exhibit potent to weak antimicrobial activity. Among these, certain compounds have emerged as effective antimicrobial agents, providing a basis for further research and development in antimicrobial therapies (Ningaiah et al., 2014).
Molecular Structure Analysis
Studies on the crystal structure and Hirshfeld surface analysis of thiophene-based pyrazoline derivatives have provided insights into the molecular interactions and stability of these compounds. These analyses are crucial for understanding the properties of the compounds and for guiding the design of new molecules with improved therapeutic or functional attributes (Prabhuswamy et al., 2016).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
5-cyclopropyl-N-[(E)-thiophen-2-ylmethylideneamino]-1H-pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4OS/c17-12(16-13-7-9-2-1-5-18-9)11-6-10(14-15-11)8-3-4-8/h1-2,5-8H,3-4H2,(H,14,15)(H,16,17)/b13-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWJKSLMAVQQXTA-NTUHNPAUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2)C(=O)NN=CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C2=CC(=NN2)C(=O)N/N=C/C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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